4-Terphenylthiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 4-Terphenylthiol is often used in the field of Self-Assembly & Contact Printing .

- It’s a solid compound with a molecular weight of 262.37 and has the empirical formula C18H14S .

- p-Terphenyl-4,4’-dithiol (TPDT) is a similar compound to 4-Terphenylthiol .

- It forms a self-assembled monolayer (SAM) on a variety of substrates .

- TPDT can be used to form a dithiol ligand that functionalizes and modifies the properties of surfaces .

- TPDT forms a SAM on gold nanoparticle by immobilizing the surface atoms, which can be used in opto-electronic and other energy based applications .

Self-Assembly & Contact Printing

p-Terphenyl-4,4’-dithiol

- 4-Terphenylthiol (TPT) is used in the study of gas transport mechanisms through molecularly thin membranes .

- It was discovered that water and helium permeate through 4,4-terphenylthiol (TPT) Carbon Nanomembranes (CNMs) above the limit of detection .

- These CNMs with intrinsic sub-nanometer porosity are considered as promising candidates for next-generation filtration and gas separation applications due to their extremely low thickness, energy efficiency, and selectivity .

Gas Transport Mechanisms

Electron Processing

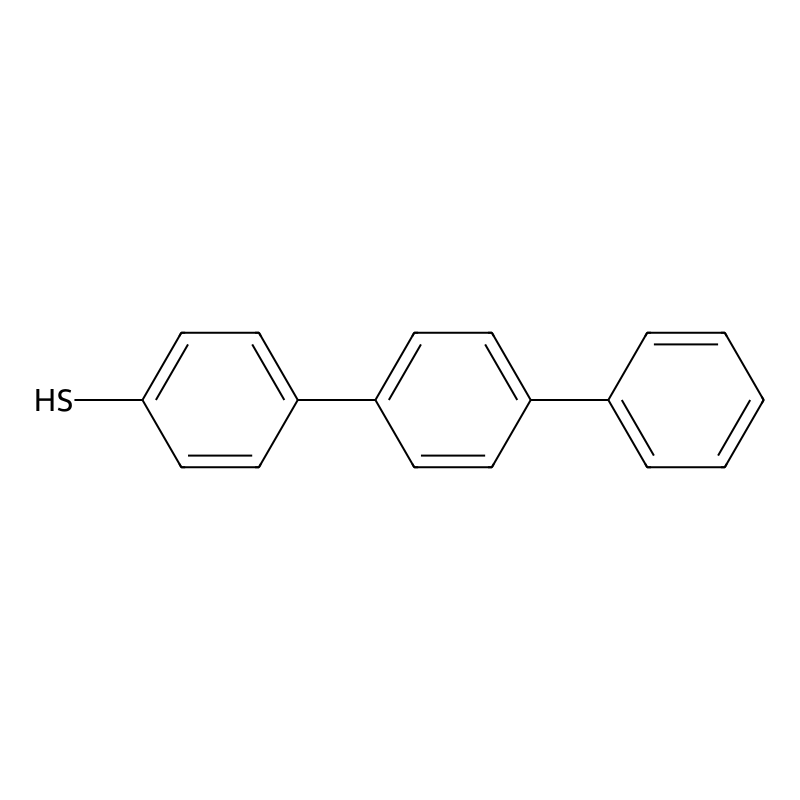

4-Terphenylthiol is an organic compound characterized by the molecular formula C₁₈H₁₄S and a molecular weight of approximately 262.37 g/mol. It belongs to the terphenyl family, which consists of three phenyl rings connected by a central benzene ring. In this compound, a thiol group (-SH) is substituted at the para position of one of the phenyl rings. This structural feature imparts unique chemical properties and potential applications in various fields, including materials science and organic synthesis.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing it to react with electrophiles, such as alkyl halides, to form thioethers.

- Oxidation: 4-Terphenylthiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form thioacetals.

These reactions highlight its versatility as a building block in organic synthesis.

Several methods exist for synthesizing 4-terphenylthiol:

- Direct Thiolation: The compound can be synthesized by direct thiolation of para-terphenyl using hydrogen sulfide or thiolating agents.

- Metal-Catalyzed Reactions: Utilizing metal catalysts such as palladium or copper in conjunction with thiol sources allows for efficient formation of terphenylthiols through coupling reactions.

- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen on a phenyl ring with a thiol group using electrophilic reagents.

These synthesis routes provide flexibility in producing 4-terphenylthiol for various applications.

4-Terphenylthiol finds applications in several areas:

- Material Science: It is used in the development of self-assembled monolayers for electronic devices due to its ability to form stable films on surfaces.

- Organic Synthesis: As a versatile reagent, it serves as a building block for synthesizing more complex organic molecules.

- Antioxidant Studies: Its potential antioxidant properties make it a candidate for further research in pharmaceuticals and food preservation.

Research on interaction studies involving 4-terphenylthiol focuses on its behavior in self-assembled monolayers and its interactions with metals and other substrates. Studies have shown that it can form stable monolayers that exhibit interesting electronic properties, making it valuable for applications in sensors and electronic components . Additionally, its interactions with other thiols or metal ions could lead to novel material properties.

Similar Compounds: Comparison

Several compounds are structurally similar to 4-terphenylthiol. These include:

- p-Terphenyl: Lacks the thiol group but shares similar aromatic characteristics.

- Diphenylsulfide: Contains sulfur but has only two phenyl groups.

- Thioether derivatives of terphenyls: These compounds have varying alkyl groups attached to sulfur instead of a phenolic structure.

Comparison TableCompound Structure Type Unique Feature 4-Terphenylthiol Terphenyl with thiol Contains -SH group p-Terphenyl Triphenylene No sulfur; serves as base structure Diphenylsulfide Thioether Only two phenyl groups Thioether derivatives Varying alkyl groups Different alkyl substituents

| Compound | Structure Type | Unique Feature |

|---|---|---|

| 4-Terphenylthiol | Terphenyl with thiol | Contains -SH group |

| p-Terphenyl | Triphenylene | No sulfur; serves as base structure |

| Diphenylsulfide | Thioether | Only two phenyl groups |

| Thioether derivatives | Varying alkyl groups | Different alkyl substituents |

The uniqueness of 4-terphenylthiol lies in its combination of multiple aromatic rings with a reactive thiol group, making it suitable for diverse

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard